Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Overview
Description
“Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate” is a chemical compound with the CAS Number: 78507-90-1 . It has a molecular weight of 234.25 and its IUPAC name is methyl 2,2-dimethyl-4-oxo-6-chromanecarboxylate . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C13H14O4 . The InChI Code for this compound is 1S/C13H14O4/c1-13(2)7-10(14)9-6-8(12(15)16-3)4-5-11(9)17-13/h4-6H,7H2,1-3H3 .Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions involving “this compound”, it’s important to note that similar compounds can undergo various chemical reactions .Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 234.25 .Properties
IUPAC Name |
methyl 2,2-dimethyl-4-oxo-3H-chromene-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-10(14)9-6-8(12(15)16-3)4-5-11(9)17-13/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXLOONQXYGPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper focuses primarily on the isolation and structural characterization of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate and other compounds from Piper fuligineum []. It does not provide information about its biological activity, potential applications, or any of the other aspects you listed. The study primarily serves as a starting point for further investigation into the potential bioactivity and applications of this newly identified natural product.
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